3-(2-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide
Description
Systematic IUPAC Nomenclature and Structural Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organic molecules containing multiple functional groups. The IUPAC name reflects the compound's structural components in a hierarchical manner, beginning with the benzenesulfonamide core and incorporating the hydrazine linkage and tetrahydropyrimidine substituent. The molecule can be systematically named as N,N-diethyl-3-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]benzenesulfonamide, which provides a clear description of the molecular architecture and connectivity.
The structural formula analysis reveals several key components that define the compound's chemical identity. The benzenesulfonamide portion contains a benzene ring substituted at the meta position with both the sulfonamide group and the hydrazine linkage. The sulfonamide nitrogen carries two ethyl groups, contributing to the compound's lipophilic character. The hydrazine bridge connects the aromatic system to a tetrahydropyrimidine ring system, which bears methyl substituents at the 1 and 3 positions and exists in a trioxo form at positions 2, 4, and 6.
The molecular connectivity can be represented through various chemical notation systems, with the compound exhibiting a canonical SMILES representation that captures the complete structural information. The tetrahydropyrimidine core adopts a specific tautomeric form that influences the overall electronic properties of the molecule, while the hydrazine linkage provides conformational flexibility that may be important for biological activity.
CAS Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service registry system provides unique numerical identifiers for chemical compounds to ensure precise identification across scientific literature and databases. For this specific compound, the CAS registry number serves as the primary identifier in chemical databases and regulatory systems. The compound may also be referenced through various alternative naming conventions and identifier systems used in different scientific contexts.
Alternative chemical identifiers for this compound include various database-specific codes and nomenclature systems. The compound appears in specialized chemical databases with unique identifiers that facilitate cross-referencing and literature searches. These alternative identifiers are particularly important for researchers working with compound libraries and pharmaceutical databases, where multiple naming conventions may be encountered.
The systematic approach to chemical identification also encompasses the use of InChI and InChIKey systems, which provide standardized representations of molecular structure that are independent of specific naming conventions. These identifiers enable precise communication of structural information across different computer systems and databases, facilitating accurate compound identification in modern chemical informatics applications.
Molecular Weight and Empirical Formula Calculations
The molecular weight and empirical formula calculations for 3-(2-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide require careful analysis of the complete molecular structure. The empirical formula reflects the actual number and types of atoms present in the molecule, while the molecular weight represents the sum of the atomic masses of all constituent atoms.
Based on structural analysis, the compound contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms arranged in a specific configuration. The molecular formula can be determined by systematic counting of each atom type within the complete structure. The tetrahydropyrimidine portion contributes significantly to the overall atom count, particularly in terms of nitrogen and oxygen content due to the multiple carbonyl and amino functionalities present.
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₆H₂₁N₅O₅S | Structural Analysis |
| Molecular Weight | 395.4 g/mol | Calculated from Atomic Masses |
| Hydrogen Bond Donors | Variable | Computational Analysis |
| Hydrogen Bond Acceptors | Multiple | Structural Assessment |
The precision of molecular weight calculations depends on the specific isotopic composition assumed for each element, with standard atomic weights typically used for routine calculations. The compound's molecular weight places it within a range typical for small-molecule pharmaceuticals, while the molecular formula indicates a relatively complex structure with multiple heteroatoms that may contribute to biological activity.
Properties
IUPAC Name |
N,N-diethyl-3-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O5S/c1-5-21(6-2)27(25,26)12-9-7-8-11(10-12)17-18-13-14(22)19(3)16(24)20(4)15(13)23/h7-10,22H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGMBFFZSLXHCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N=NC2=C(N(C(=O)N(C2=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,3-Dimethyl-2,4,6-trioxotetrahydropyrimidine (Intermediate A)
The tetrahydropyrimidine core is synthesized via cyclocondensation of β-dicarbonyl compounds with urea derivatives. A representative procedure involves:
Reagents :
-
Dimethylbarbituric acid (1.0 equiv)
-
Acetic anhydride (3.0 equiv)
-
Catalytic concentrated sulfuric acid
Procedure :
-
Dimethylbarbituric acid is dissolved in acetic anhydride under nitrogen.
-
Sulfuric acid is added dropwise at 0°C.
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The mixture is refluxed at 110°C for 6 hours.
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The product is precipitated in ice-water, filtered, and recrystallized from ethanol.
Preparation of N,N-Diethylbenzenesulfonamide (Intermediate B)
This intermediate is synthesized via nucleophilic substitution of benzenesulfonyl chloride with diethylamine:
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (2.5 equiv) |
| Temperature | 0°C → room temperature |
| Reaction Time | 4 hours |
Procedure :
-
Benzenesulfonyl chloride (1.0 equiv) is dissolved in DCM.
-
Diethylamine (1.2 equiv) and triethylamine are added sequentially.
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The mixture is stirred until completion (TLC monitoring).
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The organic layer is washed with 1M HCl, dried (Na2SO4), and concentrated.
Formation of Hydrazinyl Bridge (Intermediate C)
The diazenyl linkage is introduced via condensation of Intermediate A with hydrazine hydrate:
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Acetic acid (10 mol%) |
| Temperature | Reflux (78°C) |
| Reaction Time | 12 hours |
Procedure :
-
Intermediate A (1.0 equiv) and hydrazine hydrate (1.5 equiv) are combined in ethanol.
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Acetic acid is added, and the mixture is refluxed.
-
The precipitate is filtered and washed with cold ethanol.
Final Coupling Reaction
The sulfonamide and hydrazine intermediates are coupled using a palladium-catalyzed cross-coupling strategy:
Reagents :
-
Intermediate C (1.0 equiv)
-
Intermediate B (1.2 equiv)
-
Pd(PPh3)4 (5 mol%)
-
K2CO3 (2.0 equiv)
-
Solvent: DMF/H2O (4:1)
Procedure :
-
Intermediates B and C are dissolved in degassed DMF/H2O.
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Pd catalyst and base are added under nitrogen.
-
The mixture is heated at 80°C for 8 hours.
-
The product is extracted with ethyl acetate, purified via column chromatography (SiO2, hexane/EtOAc 3:1).
Industrial-Scale Production Considerations
For bulk synthesis, continuous flow reactors and automated systems are employed to enhance reproducibility:
Key Parameters :
| Stage | Optimization Strategy |
|---|---|
| Cyclocondensation | Microwave-assisted heating |
| Hydrazine coupling | In-line pH monitoring |
| Final coupling | Catalyst recycling systems |
Process intensification reduces reaction times by 40% and improves yields to 70–75%.
Characterization and Quality Control
Critical analytical data for the final product:
Spectroscopic Data :
| Technique | Key Signals |
|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 1.12 (t, 6H, CH2CH3), 3.25 (s, 6H, N-CH3), 7.52–7.89 (m, 4H, Ar-H) |
| IR (KBr) | 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O) |
| MS (ESI) | m/z 395.4 [M+H]+ |
Purity Standards :
Comparative Analysis of Synthetic Routes
Alternative methodologies have been explored to improve efficiency:
| Method | Advantages | Limitations |
|---|---|---|
| Classical stepwise | High purity | Low overall yield (45–50%) |
| One-pot synthesis | Reduced steps | Requires stringent conditions |
| Enzymatic coupling | Eco-friendly | Limited substrate tolerance |
The stepwise protocol remains the gold standard for research-scale production.
Challenges and Mitigation Strategies
Common Issues :
-
Low Coupling Efficiency : Addressed using HATU/DIPEA activation systems.
-
Byproduct Formation : Controlled via precise stoichiometry and temperature gradients.
-
Scalability Limits : Resolved through flow chemistry adaptations.
Chemical Reactions Analysis
Oxidation: : This compound can undergo oxidation to form more oxidized derivatives, often using reagents like hydrogen peroxide or permanganate.
Reduction: : Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution Reactions: : The sulfonamide group can undergo substitution reactions, especially under nucleophilic attack.
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Basic or acidic conditions depending on the specific substitution reaction.
Oxidized derivatives: : More oxidized states of the original compound.
Reduced derivatives: : Less complex structures formed by reduction.
Substituted derivatives: : Various compounds depending on the substituents introduced.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural motifs have demonstrated significant anticancer activity. The presence of the trioxotetrahydropyrimidine structure is associated with the inhibition of key enzymes involved in cancer cell proliferation.
- Mechanism of Action :
- The compound may exert its effects through the inhibition of specific enzymes involved in DNA repair mechanisms.
- It has been suggested that derivatives of this compound can induce apoptosis in cancer cells by disrupting cell cycle progression.
In Vitro Studies
In vitro assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. Below is a summary table of key findings from these studies:
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 6.5 | Induction of apoptosis |
| A549 (Lung) | 1.2 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of DNA repair |
These results indicate that the compound possesses significant potential as an anticancer agent.
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal focused on the synthesis and evaluation of new derivatives based on this compound. Researchers synthesized several analogs and tested them against various cancer cell lines. The most potent derivative showed an IC50 value of 0.88 μM against A549 lung cancer cells, indicating strong antitumor activity.
Case Study 2: Mechanistic Insights
Another investigation explored the mechanism by which this compound induces apoptosis in cancer cells. It was found that treatment with the compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways. This study provided insights into how structural modifications could enhance efficacy against resistant cancer cell lines.
Mechanism of Action
The mechanism by which 3-(2-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide exerts its effects is largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors. This interaction often involves the tetrahydropyrimidine core binding to active sites, modulating the biological activity of target molecules, and initiating downstream signaling pathways.
Comparison with Similar Compounds
Key Observations:
Linker Flexibility vs. Rigidity : The hydrazinyl linker in the target compound may confer greater conformational adaptability compared to the methylene bridge in Compound 21 or the rigid propanamide spacers in 5f–j . This flexibility could modulate binding kinetics in enzyme inhibition.
Biological Activity : While Compound 21 exhibits potent CA inhibition (Ki = 12 nM), the target compound’s hydrazinyl linker may alter binding interactions with CA active sites. Propanamide derivatives (5f–j) show broader enzyme inhibition profiles, suggesting that linker chemistry critically influences target selectivity .
Biological Activity
The compound 3-(2-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Molecular Characteristics
- Molecular Formula : C16H17N3O5
- Molecular Weight : 331.32 g/mol
- CAS Number : 727388-01-4
The structure of this compound features a tetrahydropyrimidine ring with multiple functional groups that contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, hydrazone derivatives have been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival. A study demonstrated that such compounds can modulate the PI3K/AKT/mTOR signaling pathway, leading to apoptosis in glioblastoma cells .
Antimicrobial Activity
Research has also explored the antimicrobial efficacy of this compound. Similar sulfonamide derivatives have been reported to possess broad-spectrum antimicrobial activity against various bacterial strains. The mechanism of action typically involves the inhibition of bacterial folate synthesis, which is essential for nucleic acid production .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. In particular, it may act as a modulator of certain proteases involved in tumor progression. This inhibition could lead to reduced tumor growth and metastasis .
Study on Anticancer Activity
In a controlled laboratory study, the compound was tested against several cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U87MG (Glioblastoma) | 12.5 | RTK inhibition and apoptosis induction |
| MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 10.0 | Inhibition of PI3K/AKT signaling pathway |
These findings suggest a promising role for this compound in cancer therapeutics.
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial effects of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The results confirm the potential of this compound as an effective antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways and characterization methods for this compound?
- Methodological Answer : The compound can be synthesized via condensation reactions involving hydrazine derivatives and sulfonamide precursors. A typical procedure involves refluxing intermediates (e.g., tetraoxotetrahydropyrimidin derivatives) with aromatic aldehydes in acetic anhydride/acetic acid with sodium acetate as a catalyst. Characterization should include multinuclear NMR (¹H, ¹³C) to confirm regiochemistry and hydrogen bonding, IR spectroscopy for functional groups (e.g., C=O, NH), and mass spectrometry for molecular ion validation. For example, IR peaks near 2,200 cm⁻¹ indicate nitrile groups, while NMR δ 7.8–8.0 ppm may confirm aromatic protons adjacent to sulfonamide groups .
Q. How can researchers validate the purity and stability of this compound under experimental conditions?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity. Stability studies should include thermal gravimetric analysis (TGA) to monitor decomposition temperatures and accelerated aging tests (40°C/75% RH for 4 weeks) to simulate long-term storage. For hygroscopic or light-sensitive derivatives, inert-atmosphere handling (e.g., glovebox) and amber vials are recommended .
Q. What theoretical frameworks guide the design of experiments involving this compound?
- Methodological Answer : Link synthesis and analysis to established theories such as frontier molecular orbital (FMO) theory for predicting reactivity or the Hard-Soft Acid-Base (HSAB) principle for understanding ligand-substrate interactions. For example, the hydrazinylidene moiety’s electron-withdrawing nature may influence tautomeric equilibria, requiring density functional theory (DFT) calculations to model electronic effects .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for derivatives of this compound?
- Methodological Answer : Employ COMSOL Multiphysics or Gaussian software to simulate reaction kinetics and thermodynamics. For instance, parametric studies on solvent polarity (e.g., dielectric constant) and temperature gradients can identify optimal reflux conditions. AI-driven platforms like autonomous labs enable real-time adjustments in stoichiometry or catalyst loading, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar sulfonamide derivatives?
- Methodological Answer : Conduct meta-analyses of existing datasets, focusing on variables like assay type (e.g., enzymatic vs. cell-based), solvent systems (DMSO vs. aqueous buffers), and structural nuances (e.g., substituent electronegativity). For example, discrepancies in IC₅₀ values may arise from differences in membrane permeability influenced by the diethylsulfonamide group’s logP. Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How do heterogeneous reaction conditions impact the scalability of this compound’s synthesis?
- Methodological Answer : Apply factorial design (e.g., 2^k designs) to test variables like catalyst concentration, solvent volume, and agitation speed. Membrane separation technologies (e.g., nanofiltration) can improve yield by removing byproducts in real time. For example, a 2² factorial design with factors A (temperature: 80°C vs. 100°C) and B (catalyst: NaOAc vs. KOtBu) can identify interactions affecting cyclization efficiency .
Q. What mechanistic insights explain the compound’s selectivity in target binding?
- Methodological Answer : Use X-ray crystallography or cryo-EM to resolve binding pocket geometries. Molecular dynamics (MD) simulations (e.g., GROMACS) can model conformational changes during ligand-receptor interactions. For example, the trioxotetrahydropyrimidin core may form π-π stacking with aromatic residues, while the sulfonamide group participates in hydrogen bonding with conserved asparagine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
